3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide
Overview
Description
3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide is a useful research compound. Its molecular formula is C14H20N4O3S and its molecular weight is 324.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Kv1.3 Ion Channel Inhibition
A significant application of compounds structurally related to 3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide is their potent inhibitory activity against Kv1.3, a voltage-gated potassium channel. Research has demonstrated the synthesis and efficacy of N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs, showing similar potency to known Kv1.3 inhibitors in IonWorks patch clamp assay conditions (Haffner et al., 2010). Additionally, certain compounds within this group have been advanced as potential tool compounds for in vivo validation studies, indicating their relevance in biomedical research (Haffner et al., 2010).
Antibacterial Activity
Another crucial area of application is in the field of antimicrobial activity. Several compounds synthesized from 4-hydroxy-1,2-benzothiazine-1,1-dioxides showed marked activity against bacteria like Bacillus subtilis, demonstrating their potential as antibacterial agents (Zia-ur-Rehman et al., 2006).
Microwave Assisted Synthesis and Antimicrobial Properties
The use of microwave-assisted synthesis methods has been applied to create 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl, 1,2-benzothiazine-3-carbohydrazide 1,1-dioxides, starting from sodium saccharin. These synthesized compounds exhibited moderate to significant anti-microbial activities, including anti-bacterial and anti-fungal properties (Ahmad et al., 2011).
Synthesis of Biologically Active Compounds
The creation of potentially biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides showcases the adaptability of these compounds in biomedical applications. These compounds have been evaluated for their antibacterial and DPPH radical scavenging activities, reflecting their potential in both medicinal and biochemical research (Zia-ur-Rehman et al., 2009).
Properties
IUPAC Name |
3-[amino-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-N,N-diethylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c1-3-17(4-2)13(19)9-10-18(15)14-11-7-5-6-8-12(11)22(20,21)16-14/h5-8H,3-4,9-10,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMARIUUQIFRKHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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